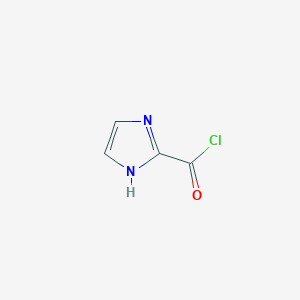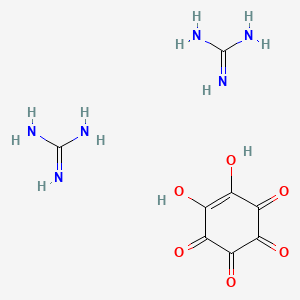![molecular formula C73H52 B12538120 1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene CAS No. 658060-73-2](/img/structure/B12538120.png)
1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene is a complex organic compound known for its unique structure and properties. This compound features a central benzene ring linked to three para-phenylphenyl groups and a phenyl group at one end. Its extensive conjugation impacts its electronic and optical characteristics, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene involves advanced synthetic techniques to achieve a highly conjugated organic material. The molecule’s structure provides a large π-electron system, which plays a crucial role in its electronic behavior. The synthetic route typically involves the following steps:
Formation of the central benzene ring: This step involves the use of benzene as the starting material.
Attachment of para-phenylphenyl groups: This is achieved through a series of Friedel-Crafts alkylation reactions.
Addition of the phenyl group: The final step involves the attachment of the phenyl group to the central benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene has several scientific research applications, including:
Organic Electronics: This compound is valuable for its application in organic light-emitting diodes (OLEDs) due to its high photoluminescence efficiency.
Organic Photovoltaic (OPV) Cells: The strong conjugated system enhances the material’s ability to absorb light and transport charge carriers, improving the efficiency of solar cells.
作用机制
The mechanism of action of 1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene involves its ability to interact with various molecular targets and pathways. The compound’s extensive conjugation allows for efficient charge transport and light absorption, making it effective in electronic and photonic applications. The π-electron system plays a crucial role in its electronic behavior, contributing to its high photoluminescence efficiency and charge transport properties .
相似化合物的比较
Similar Compounds
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (TIPO): This compound also features a highly conjugated system and is used in organic electronics and photovoltaic applications.
2,4,6-Tris(4-(1-phenyl-1H-benzo[d]imidazol)phenyl)-1,3,5-triazine: Another similar compound with applications in organic electronics and photovoltaic cells.
Uniqueness
1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene is unique due to its specific structure, which provides a large π-electron system and extensive conjugation. This results in high photoluminescence efficiency and excellent charge transport properties, making it a valuable material in various scientific and industrial applications.
属性
CAS 编号 |
658060-73-2 |
|---|---|
分子式 |
C73H52 |
分子量 |
929.2 g/mol |
IUPAC 名称 |
1-phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene |
InChI |
InChI=1S/C73H52/c1-5-13-53(14-6-1)57-21-29-61(30-22-57)65-37-45-69(46-38-65)73(70-47-39-66(40-48-70)62-31-23-58(24-32-62)54-15-7-2-8-16-54,71-49-41-67(42-50-71)63-33-25-59(26-34-63)55-17-9-3-10-18-55)72-51-43-68(44-52-72)64-35-27-60(28-36-64)56-19-11-4-12-20-56/h1-52H |
InChI 键 |
ABBFILYHBCIGBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)(C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


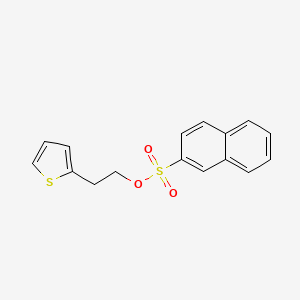
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
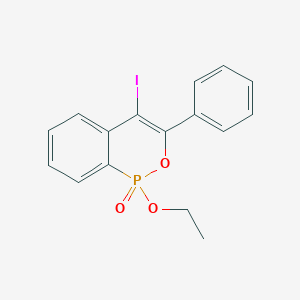
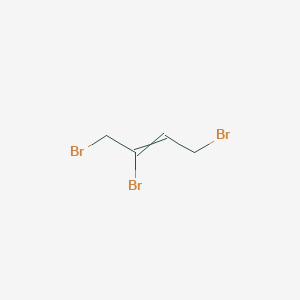
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)
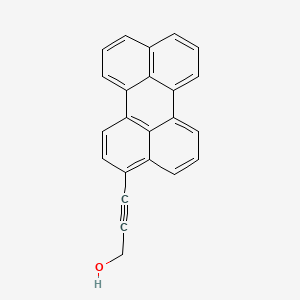
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
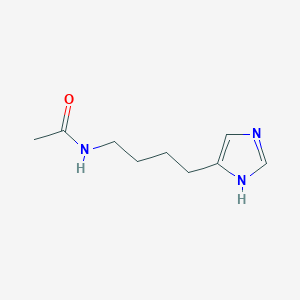
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)
